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Compound of Interest

Compound Name: Sitravatinib Malate

Cat. No.: B3325933 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

combination of sitravatinib malate and programmed cell death protein 1 (PD-1) inhibitors.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of sitravatinib and the scientific rationale for its

combination with a PD-1 inhibitor?

Sitravatinib is an orally bioavailable, multi-kinase inhibitor that targets several receptor tyrosine

kinases (RTKs) including TAM family receptors (TYRO3, Axl, Mer), vascular endothelial growth

factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and c-

Met.[1][2][3] The rationale for combining sitravatinib with a PD-1 inhibitor is to overcome

resistance to immune checkpoint blockade.[4][5] Sitravatinib helps to create a more favorable

tumor microenvironment for anti-tumor immunity by:

Reducing Immunosuppressive Cells: It decreases the number of myeloid-derived suppressor

cells (MDSCs) and tumor-associated macrophages (TAMs), particularly the M2-like

phenotype, which are known to suppress T-cell activity.[6]

Promoting a Pro-inflammatory State: By inhibiting its targets, sitravatinib can lead to an

increase in the ratio of M1 to M2-like macrophages and an increase in CD4+ T-cells within

the tumor.[7]
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Enhancing Antigen Presentation: Inhibition of c-MET may restore antigen-presenting cell

function.

This modulation of the tumor microenvironment is thought to sensitize tumors to the effects of

PD-1 inhibitors, which work by blocking the interaction between PD-1 on T-cells and its ligand

PD-L1 on tumor cells, thereby restoring the T-cells' ability to recognize and kill cancer cells.

Q2: What are the most common adverse events observed in clinical trials with the sitravatinib

and PD-1 inhibitor combination?

The most frequently reported treatment-related adverse events in clinical trials of sitravatinib in

combination with a PD-1 inhibitor (nivolumab) are diarrhea, fatigue, and hypertension.[6][8][9]

In a phase 2 study, 66% of patients experienced grade 3/4 treatment-related adverse events,

with hypertension (22%) and diarrhea (16%) being the most common.[7] Dose reductions of

sitravatinib were required in 60% of patients, and 21% discontinued treatment due to adverse

events.[7]

Q3: Has the combination of sitravatinib and a PD-1 inhibitor been successful in clinical trials?

The clinical trial results for the sitravatinib and PD-1 inhibitor combination have been mixed.

While some early phase trials showed promising activity, the phase 3 SAPPHIRE trial, which

evaluated sitravatinib plus nivolumab versus docetaxel in patients with advanced non-small cell

lung cancer (NSCLC) who had progressed on prior therapy, did not meet its primary endpoint

of improving overall survival.[5][10][11][12] However, it's important to note that responses have

been observed in certain patient populations, and research is ongoing to identify biomarkers

that may predict which patients are most likely to benefit from this combination.[13]

Q4: What are some potential mechanisms of resistance to the sitravatinib and PD-1 inhibitor

combination?

While sitravatinib is designed to overcome resistance to PD-1 inhibitors, resistance to the

combination therapy itself can still occur. Potential mechanisms include:

Upregulation of Alternative Survival Pathways: Cancer cells may activate other signaling

pathways to compensate for the inhibition of sitravatinib's targets.
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Alterations in the Tumor Microenvironment: Changes in the composition of immune cells or

the expression of other checkpoint molecules could contribute to resistance.

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as

ABCG2, can increase the efflux of sitravatinib from cancer cells, reducing its intracellular

concentration and efficacy.[14] Sitravatinib itself has been shown to inhibit the function of

ABCG2, which may help to overcome this resistance mechanism in some cases.

Troubleshooting Guides
In Vitro Experiments
Issue 1: Determining the optimal concentration of sitravatinib for in vitro assays.

Recommendation: The effective concentration of sitravatinib can vary significantly between

cell lines. It is recommended to perform a dose-response curve to determine the IC50 for

your specific cell line.

Starting Concentrations: Based on published data, a broad range of concentrations can be

tested, from 0.001 µM to 10 µM for cell viability assays.[1] For colony formation assays,

concentrations ranging from 0.01 nM to 10 µM have been used.[1]

Non-Toxic Concentration: In some studies, a concentration of 3 µM was found to be non-

toxic and was used for further experiments to assess the reversal of multidrug resistance.[9]

Solubility: Sitravatinib is typically dissolved in DMSO for in vitro use.[8]

Issue 2: Observing high levels of cell death in control wells when combining sitravatinib with an

anti-PD-1 antibody in co-culture assays.

Possible Cause: The anti-PD-1 antibody preparation may contain preservatives or other

components that are toxic to the cells.

Troubleshooting Steps:

Run a control with the anti-PD-1 antibody alone to assess its toxicity.
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If the antibody is toxic, consider dialyzing it against a biocompatible buffer to remove any

harmful additives.

Ensure that the isotype control antibody is from the same manufacturer and has the same

formulation.

Issue 3: Difficulty in interpreting results from immune cell profiling by flow cytometry.

Possible Cause: Tyrosine kinase inhibitors like sitravatinib can potentially interfere with flow

cytometry readouts.

Troubleshooting Steps:

Titrate Antibodies: Always titrate your antibodies to determine the optimal concentration for

staining.

Use Appropriate Controls: Include unstained cells, single-color controls for compensation,

and fluorescence minus one (FMO) controls to help with gating.

Check for Cell Viability: Use a viability dye to exclude dead cells from your analysis, as

they can non-specifically bind antibodies.

Consider Off-Target Effects: Be aware that sitravatinib could potentially alter the

expression of some cell surface markers. It may be useful to have a positive and negative

control cell line for your markers of interest.

In Vivo Experiments
Issue 1: Determining the appropriate dosage and administration schedule for sitravatinib and

anti-PD-1 antibodies in mouse models.

Recommendation: Dosing can vary depending on the mouse strain and tumor model.

Example Dosing Regimen: A commonly used dosage for sitravatinib in mice is 20 mg/kg

administered daily via oral gavage.[3] For anti-PD-1 antibodies, a typical dose is 10 mg/kg

administered intraperitoneally (i.p.) every 3 days.[3]
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Pharmacokinetics: It is advisable to perform a pharmacokinetic study in your specific mouse

model to determine the optimal dosing schedule to maintain therapeutic drug levels.[3]

Issue 2: High toxicity and weight loss in mice treated with the combination therapy.

Possible Cause: The combination of sitravatinib and an anti-PD-1 antibody can lead to

increased toxicity compared to either agent alone.

Troubleshooting Steps:

Dose Reduction: Consider reducing the dose of sitravatinib or the anti-PD-1 antibody.

Staggered Dosing: Instead of administering both drugs on the same day, you could try a

staggered schedule.

Supportive Care: Provide supportive care to the mice, such as supplemental nutrition and

hydration.

Monitor Closely: Monitor the mice daily for signs of toxicity, including weight loss, changes

in behavior, and ruffled fur.

Data Summary
Table 1: In Vitro Activity of Sitravatinib

Parameter Cell Lines
Concentration
Range

Result Reference

Cell Viability

(IC50)

KLN205, E0771,

CT1B-A5
0.001 - 10 µM ~1 µM [1]

Colony

Formation
KLN205, E0771 0.01 nM - 10 µM

Dose-dependent

reduction
[1]

Biochemical

IC50

Axl, MER,

VEGFRs, KIT,

etc.

0.5 - 29 nM Potent inhibition [1]
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Table 2: Common Treatment-Related Adverse Events (TRAEs) with Sitravatinib + Nivolumab

Adverse Event Any Grade (%) Grade 3/4 (%)

Diarrhea 50.8 10.4

Fatigue 43.0 7.3

Hypertension 40.4 20.7

Nausea 30.1 -

Data from a first-in-human

phase 1/1b study of

sitravatinib.[8][9]

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Drug Treatment: Prepare serial dilutions of sitravatinib in culture medium. Remove the old

medium from the wells and add the medium containing different concentrations of

sitravatinib. Include a DMSO vehicle control.

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5%

CO2.

Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and

incubate according to the manufacturer's instructions.

Readout: Measure the absorbance or fluorescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Protocol 2: In Vivo Mouse Tumor Model
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Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in Matrigel) into

the flank of immunocompetent mice (e.g., C57BL/6).

Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers

(Volume = 0.5 x length x width^2).

Treatment Initiation: When tumors reach a certain size (e.g., 100-150 mm^3), randomize the

mice into treatment groups (e.g., vehicle control, sitravatinib alone, anti-PD-1 alone,

combination).

Drug Administration: Administer sitravatinib (e.g., 20 mg/kg, daily, p.o.) and the anti-PD-1

antibody (e.g., 10 mg/kg, every 3 days, i.p.).

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for

further analysis, such as immunohistochemistry (IHC) for immune cell markers or flow

cytometry to quantify immune cell populations.
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Caption: Sitravatinib inhibits multiple receptor tyrosine kinases.
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Caption: Workflow for an in vivo mouse tumor model experiment.
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Caption: Decision tree for troubleshooting flow cytometry issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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